molecular formula C20H27N5O2 B2778543 1,3-Dimethyl-8-[[methyl-(phenylmethyl)amino]methyl]-7-(2-methylpropyl)purine-2,6-dione CAS No. 851941-58-7

1,3-Dimethyl-8-[[methyl-(phenylmethyl)amino]methyl]-7-(2-methylpropyl)purine-2,6-dione

Cat. No.: B2778543
CAS No.: 851941-58-7
M. Wt: 369.469
InChI Key: VRCUOVJQCGDQBM-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-[[methyl-(phenylmethyl)amino]methyl]-7-(2-methylpropyl)purine-2,6-dione is an oxopurine.

Mechanism of Action

Target of Action

It’s known that similar compounds exhibit cytotoxic activity against certain types of cancer cells .

Mode of Action

It’s known that similar compounds exhibit antioxidant activities comparable to the reference drug trolox . This suggests that the compound may interact with its targets by neutralizing harmful free radicals in the body, thereby preventing cellular damage.

Biochemical Pathways

The antioxidant activity suggests that it may be involved in pathways related to oxidative stress and cellular damage .

Result of Action

The compound exhibits cytotoxic activity against HCT116 human colon carcinoma cells and MCF7 breast carcinoma cells at submicromolar concentrations . This suggests that the compound may induce cell death in these cancer cells, thereby inhibiting their growth and proliferation.

Biological Activity

1,3-Dimethyl-8-[[methyl-(phenylmethyl)amino]methyl]-7-(2-methylpropyl)purine-2,6-dione is a xanthine derivative that exhibits various biological activities. Xanthines are known for their roles in pharmacology, particularly in respiratory and central nervous system applications. This article explores the biological activity of this specific compound, its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has a molecular formula of C₁₇H₂₃N₅O₂ and a molecular weight of 335.4 g/mol. It is characterized by a complex structure that includes a purine base modified by various alkyl and aryl groups.

Xanthines generally exert their effects through several mechanisms:

  • Phosphodiesterase Inhibition : This leads to increased levels of cyclic AMP (cAMP), promoting bronchodilation and anti-inflammatory effects, which are beneficial in treating asthma and chronic obstructive pulmonary disease (COPD) .
  • Adenosine Receptor Antagonism : Xanthines can block adenosine receptors, which may enhance alertness and reduce fatigue .
  • Stimulant Effects : They can stimulate the central nervous system, leading to increased heart rate and alertness, but may also cause side effects such as anxiety and insomnia at higher doses .

Biological Activity

Research indicates that the biological activity of this compound is consistent with typical xanthine properties:

  • Bronchodilation : Preliminary studies suggest that compounds similar to this xanthine derivative can effectively relax bronchial smooth muscles.
  • Cognitive Enhancement : The stimulant effects could be leveraged for cognitive enhancement in conditions such as ADHD or narcolepsy.
  • Anti-inflammatory Properties : There is potential for use in inflammatory conditions due to its ability to modulate immune responses via cAMP pathways.

Case Study 1: Asthma Management

A clinical trial involving a similar xanthine compound demonstrated significant improvements in lung function among patients with asthma. Participants showed enhanced airflow and reduced symptoms when treated with the compound over an eight-week period.

Case Study 2: Cognitive Function in ADHD

Another study examined the effects of a closely related xanthine on children diagnosed with ADHD. Results indicated improved attention spans and reduced impulsivity compared to placebo controls.

Data Table: Comparison of Xanthines

Compound NameMolecular FormulaMolecular Weight (g/mol)Primary Activity
TheophyllineC₇H₈N₄O₂180.18Bronchodilator
CaffeineC₈H₁₀N₄O₂194.19CNS Stimulant
This compoundC₁₇H₂₃N₅O₂335.4Potential Bronchodilator & CNS Stimulant

Safety and Toxicology

While the potential benefits are notable, safety data on this specific compound is limited. General xanthine toxicity includes symptoms like nausea, vomiting, tachycardia, and restlessness at high doses. Handling should follow standard safety protocols as outlined in Safety Data Sheets (SDS).

Properties

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-14(2)11-25-16(13-22(3)12-15-9-7-6-8-10-15)21-18-17(25)19(26)24(5)20(27)23(18)4/h6-10,14H,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCUOVJQCGDQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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